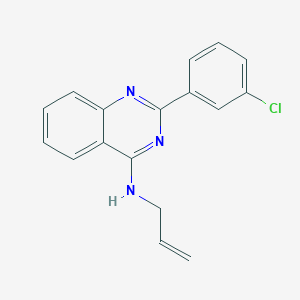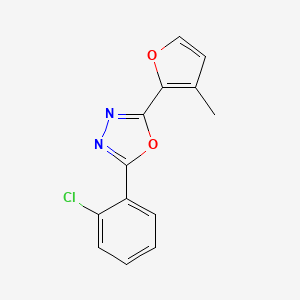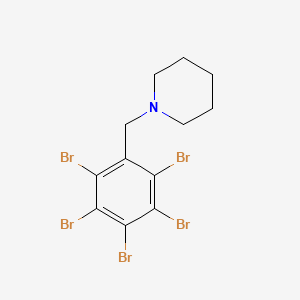![molecular formula C14H15BrN2O5S3 B4703741 5-bromo-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B4703741.png)
5-bromo-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenesulfonamide
Descripción general
Descripción
5-bromo-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenesulfonamide, also known as BVT.948, is a small molecule compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonamide compounds that have been shown to exhibit a wide range of biological activities.948, its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenesulfonamide is not fully understood. However, it has been shown to exhibit inhibitory activity against several enzymes and receptors. 5-bromo-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenesulfonamide has been shown to inhibit the activity of carbonic anhydrase IX by binding to its active site and preventing the conversion of carbon dioxide to bicarbonate ions. This inhibition leads to a decrease in the pH of the tumor microenvironment, which can inhibit tumor growth. 5-bromo-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenesulfonamide has also been shown to inhibit the activity of PDE5 by binding to its active site and preventing the breakdown of cyclic guanosine monophosphate (cGMP), which is involved in the regulation of smooth muscle relaxation.
Biochemical and Physiological Effects:
5-bromo-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenesulfonamide has been shown to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of several cancer cell lines in vitro and in vivo. 5-bromo-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenesulfonamide has also been shown to increase the production of nitric oxide, which is involved in the regulation of smooth muscle relaxation. This compound has been shown to exhibit potent vasodilatory effects, which can improve blood flow to the penis and improve erectile function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-bromo-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenesulfonamide has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. This compound has been extensively studied for its potential therapeutic applications, which can provide valuable insights into its mechanism of action and potential uses. However, there are also some limitations to using 5-bromo-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenesulfonamide in lab experiments. This compound has been shown to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments. Additionally, the mechanism of action of 5-bromo-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenesulfonamide is not fully understood, which can make it difficult to interpret some experimental results.
Direcciones Futuras
There are several future directions for the study of 5-bromo-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenesulfonamide. One potential direction is the development of more potent and selective inhibitors of carbonic anhydrase IX. This could lead to the development of more effective treatments for cancer. Another potential direction is the study of the vasodilatory effects of 5-bromo-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenesulfonamide in the treatment of erectile dysfunction. This compound could be further studied to determine its potential as a treatment for this condition. Additionally, the mechanism of action of 5-bromo-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenesulfonamide could be further elucidated to provide a better understanding of its potential therapeutic applications.
Aplicaciones Científicas De Investigación
5-bromo-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent inhibitory activity against several enzymes such as carbonic anhydrase IX, which is overexpressed in many types of cancer. 5-bromo-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenesulfonamide has also been shown to inhibit the activity of PDE5, which is involved in the regulation of smooth muscle relaxation. This compound has been studied for its potential use in the treatment of cancer, erectile dysfunction, and other diseases.
Propiedades
IUPAC Name |
5-bromo-N-(3-morpholin-4-ylsulfonylphenyl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O5S3/c15-13-4-5-14(23-13)24(18,19)16-11-2-1-3-12(10-11)25(20,21)17-6-8-22-9-7-17/h1-5,10,16H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQLXGKYILKTFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)NS(=O)(=O)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[5-(4-fluorophenoxy)pentyl]amino}ethanol](/img/structure/B4703660.png)
![ethyl 2-({N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]glycyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4703664.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4703671.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4703673.png)

![N-[2-(3,4-dimethoxyphenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B4703699.png)

![2-[4-(1-adamantyl)-1-piperazinyl]-N-(3-nitrophenyl)acetamide](/img/structure/B4703716.png)
![ethyl 4-[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1-piperazinecarboxylate](/img/structure/B4703717.png)
![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B4703720.png)
![4-{2-[(4-butylphenyl)amino]-2-oxoethoxy}-N-(2,4-dimethylphenyl)benzamide](/img/structure/B4703734.png)

![4-methyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4703748.png)
